N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide typically involves the reaction of 1-phenylpiperidin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperidin-2-one: A precursor in the synthesis of N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide.
Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
N’-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide |
InChI |
InChI=1S/C12H15N3O2/c13-12(14-17)9-6-7-11(16)15(8-9)10-4-2-1-3-5-10/h1-5,9,17H,6-8H2,(H2,13,14) |
InChI Key |
NBQRTMKSARTJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CC1C(=NO)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.